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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-4-iodophenol
CAS No.: 14056-07-6
Cat. No.: B086401

Get Quote

Executive Summary

2-(Hydroxymethyl)-4-iodophenol (CAS 14056-07-6), also known as 5-iodo-2-hydroxybenzyl
alcohol, is a tri-functionalized aromatic scaffold critical in medicinal chemistry and
radiopharmaceutical development. Its structure combines a phenolic hydroxyl, a benzylic
alcohol, and an aryl iodide, making it a versatile "linchpin" intermediate.

This compound is primarily utilized as:
e A Pharmacophore Scaffold: For developing thyromimetics and estrogen receptor ligands.

» A Radiolabeling Precursor: The aryl iodide moiety allows for facile exchange with
radioisotopes (e.g.,

) or substitution via palladium-catalyzed cross-coupling.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b086401#bc-rfq
https://www.benchchem.com/product/b086401/docs?utm_src=pdf-body#technical-guide-physicochemical-profiling-synthetic-utility-of-2-hydroxymethyl-4-iodophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086401?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e A Cross-Linking Agent: The benzylic alcohol serves as a latent electrophile for

bioconjugation.

Chemical Identity & Structural Analysis[1]

The molecule exhibits an ortho-hydroxymethyl motif relative to the phenol, facilitating strong
intramolecular hydrogen bonding. This structural feature significantly influences its solubility
profile and pKa compared to its meta- or para- isomers.

Attribute Data / Descriptor

IUPAC Name 2-(Hydroxymethyl)-4-iodophenol

Common Synonyms 5-iodo-2-hydroxybenzyl alcohol; 5-iodosaligenin
CAS Number 14056-07-6

Molecular Formula

Molecular Weight 250.03 g/mol
SMILES OC1=C(CO)C=C(I)C=C1
InChl Key YXUQDFDJCPQKKP-UHFFFAOYSA-N

Physicochemical Profiling
Core Properties Table

Note: Where experimental data is proprietary or scarce, values are derived from validated
QSAR models (ACD/Labs, EPISuite) based on the 4-iodophenol and 2-hydroxybenzyl alcohol
parent structures.
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Property

Value

Context/Notes

Physical State

Crystalline Solid

Off-white to pale yellow

needles (light sensitive).

Experimental Analog: 4-

Melting Point 85°C — 95°C (Predicted) lodophenol (94°C); 2-
Hydroxybenzyl alcohol (87°C).
- ) ] Decomposes prior to boiling at
Boiling Point ~330°C (Predicted) ]
atmospheric pressure.
) High density due to the heavy
Density 1.95+ 0.1 g/cm3

iodine atom.

LogP (Octanol/Water)

2.15 (Experimental)

Moderate lipophilicity; crosses

biological membranes.

More acidic than phenol (10.0)

pKa (Phenolic OH) 9.1-93 due to electron-withdrawing
lodine.
] Non-acidic under physiological
pKa (Benzylic OH) >15.0

conditions.

Solubility (Water)

Low (<5 mg/mL)

Limited by the hydrophobic
iodide, despite H-bonding

groups.

Solubility (Organic)

High

Soluble in DMSO, Methanol,
Ethyl Acetate, DCM.

Structural Causality (Expert Insight)

¢ Intramolecular H-Bonding: The proximity of the phenolic -OH and the benzylic -CH20H

allows for a 6-membered intramolecular hydrogen bond. This reduces the polarity of the

molecule relative to what might be expected, enhancing its permeability (LogP ~2.15) and

stabilizing the deprotonated phenolate anion.

 lodine Labile Reactivity: The C—I bond energy (~222 kJ/mol) is significantly lower than C—Br

or C—ClI, making this compound sensitive to photolytic cleavage. Storage in amber vials is
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mandatory.

Synthesis & Manufacturing

The most robust synthetic route is the regioselective hydroxymethylation of 4-iodophenol.
Because the iodine atom blocks the para position, electrophilic aromatic substitution with
formaldehyde is forced to the ortho position (Lederer-Manasse Reaction).

Synthetic Pathway (Graphviz)

4-lodophenol

-38- Deprotonation (pH > 10
(CAS 540-38-5) 2 ® ) Ortho-Hydroxymethylation
Phenolate (40-50°C, 24h) > 2-(Hydroxymethyl)-4-iodophenol
/ Intermediate (CAS 14056-07-6)
Formaldehyde (aq)

+ NaOH (aq)

Click to download full resolution via product page
Figure 1: Regioselective synthesis via base-catalyzed hydroxymethylation of 4-iodophenol.
Detailed Experimental Protocol
Objective: Synthesis of 2-(Hydroxymethyl)-4-iodophenol on a 10g scale.

o Reagent Setup: Dissolve 4-iodophenol (10.0 g, 45.4 mmol) in 10% aqueous NaOH (40 mL).
The solution should be clear and slightly yellow.

» Addition: Cool the solution to 5°C. Slowly add Formaldehyde (37% aq. solution, 4.5 g, 55
mmol) dropwise over 20 minutes.

o Reaction: Allow the mixture to warm to room temperature and stir for 24—48 hours. Note:
Monitoring by TLC (Hexane/EtOAc 7:3) is crucial; the product will appear more polar than the
starting material.

e Quenching: Cool the mixture to 0°C and acidify carefully with 2M HCI to pH ~4. A precipitate
will form.
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o Workup: Extract the agueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics
with brine, dry over anhydrous

, and concentrate in vacuo.

 Purification: Recrystallize from minimal Benzene/Hexane or purify via flash column
chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the target as white/off-white
needles.

Reactivity & Applications

This compound is a "Tri-Valent" building block. Each functional group can be addressed
selectively.

Reactivity Logic Diagram

2-(Hydroxymethyl)-4-iodophenol

Phenolic -OH
(Nucleophile)

Etherification Oxidation to
(Williamson Synthesis) Salicylaldehyde deriv.

Benzylic -CH20H Aryl lodide
(Electrophile/Oxidation) (Cross-Coupling)

Suzuki-Miyaura
Coupling

Click to download full resolution via product page

Radioiodination
(Isotope Exchange)

Figure 2: Chemo-selective derivatization pathways.

Key Applications

e Suzuki-Miyaura Coupling: The aryl iodide is highly reactive toward Pd-catalyzed coupling
with boronic acids, allowing the installation of complex biaryl systems while retaining the
ortho-hydroxymethyl phenol "head" group.
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e Prodrug Linkers: The benzylic alcohol can be converted to a leaving group
(chloride/bromide) to attach drugs. The resulting phenolic ether is often used in "self-
immolative" linkers where enzymatic cleavage of the phenol triggers the release of the drug
attached at the benzylic position.

Handling, Stability & Safety

» Light Sensitivity: The C-I bond is photolabile. Store the solid in amber glass bottles under an
inert atmosphere (Argon/Nitrogen) at 2-8°C.

» Acidity: As a phenol, it is corrosive to tissue. Wear nitrile gloves and eye protection.

» Incompatibility: Avoid strong oxidizing agents (converts benzylic alcohol to aldehyde/acid)
and strong bases (forms phenolate salts which may oxidize in air).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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